molecular formula C14H22O4 B018693 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene CAS No. 112101-73-2

1-(2,2-Diethoxyethoxy)-2-ethoxybenzene

Cat. No. B018693
M. Wt: 254.32 g/mol
InChI Key: KEFIGZIQAGNFAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific studies directly on 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene are not readily available, related research provides insights into the synthesis approaches for similar compounds. An eco-friendly synthesis method for 1,2-methylenedioxybenzene (MDB) avoiding the use of dihalomethane has been explored, which could offer parallels in synthesizing structurally similar compounds like 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene. This method involves reacting 1,2-dihydroxybenzene with formaldehyde acetals in the vapor phase, using heterogeneous catalysts, suggesting a potential pathway for synthesizing similar ether-containing aromatic compounds (Giugni et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds like 2-methoxyphenol and 1,2-dimethoxybenzene has been analyzed using gas-phase electron diffraction and quantum chemical calculations. These studies reveal the conformational properties and stability of various conformers, which could be analogous to understanding the molecular structure of 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene (Dorofeeva et al., 2009).

Chemical Reactions and Properties

Research on the ethoxylation of p-chloronitrobenzene under ultrasound irradiation conditions provides insight into the chemical reactivity and potential reactions involving ethoxy groups in aromatic systems. This knowledge aids in understanding the chemical behavior and reactions of 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene (Wang & Rajendran, 2007).

Physical Properties Analysis

The study of the molecular structures and physical properties of compounds like 1,4-diethyl-, 1,2-diethylbenzene, and ethylbenzene provides insights into the physical characteristics of aromatic compounds with ethoxy substituents. These findings can help deduce the physical properties of 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene, including melting points, crystal structures, and intermolecular interactions (Yufit, 2013).

Chemical Properties Analysis

The synthesis and characterization of copolymers based on 1,4-diethoxybenzene and 3,4-ethylenedioxythiophene offer valuable information on the chemical properties and reactivity of diethoxybenzene derivatives. Such studies provide a foundation for understanding the chemical properties of 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene, including its potential for forming polymers and reacting with various chemical agents (Ouyang et al., 2011).

Scientific Research Applications

Host-Guest Chemistry

A study on the binding behaviors of beta-cyclodextrin and its derivatives with fanlike organic compounds, including ethoxybenzenes, highlights the application of these compounds in understanding host-guest interactions. The research detailed how the chain length of substituents on the benzene ring affects the stability of inclusion complexes, suggesting applications in molecular recognition and encapsulation technologies (Song et al., 2008).

Porous Materials

Ethoxybenzene derivatives have been utilized in the synthesis of covalent organic frameworks (COFs), demonstrating their role in constructing porous materials with high chemical and thermal stability. These materials are of significant interest for gas storage, separation technologies, and catalysis (Uribe-Romo et al., 2011).

Energy Storage

In the development of non-aqueous redox flow batteries, dialkoxybenzene derivatives have been investigated as catholyte materials for their high chemical stability and electrochemical reversibility. Such compounds are crucial for enhancing the performance and longevity of energy storage systems (Zhang et al., 2017).

Physicochemical Studies

Ethoxybenzene and its derivatives have been subjects of physicochemical studies, such as the investigation of conformational properties by laser-jet spectroscopy and theoretical calculations. These studies provide foundational knowledge for designing materials with specific molecular orientations and behaviors (Egawa et al., 2010).

Polymer Science

Research on hyperbranched polyethers through melt transetherification of related compounds indicates applications in polymer science, particularly in the synthesis of novel materials with potential uses in coatings, adhesives, and nanotechnology (Jayakannan & Ramakrishnan, 2000).

properties

IUPAC Name

1-(2,2-diethoxyethoxy)-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-4-15-12-9-7-8-10-13(12)18-11-14(16-5-2)17-6-3/h7-10,14H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFIGZIQAGNFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553753
Record name 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethoxyethoxy)-2-ethoxybenzene

CAS RN

112101-73-2
Record name 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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